5-Chloropyridin-3-ol

Catalog No.
S795838
CAS No.
74115-12-1
M.F
C5H4ClNO
M. Wt
129.54 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloropyridin-3-ol

CAS Number

74115-12-1

Product Name

5-Chloropyridin-3-ol

IUPAC Name

5-chloropyridin-3-ol

Molecular Formula

C5H4ClNO

Molecular Weight

129.54 g/mol

InChI

InChI=1S/C5H4ClNO/c6-4-1-5(8)3-7-2-4/h1-3,8H

InChI Key

TUIDQYRZDZRHPQ-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1Cl)O

Canonical SMILES

C1=C(C=NC=C1Cl)O

Synthesis and Characterization:

-Chloropyridin-3-ol is a heterocyclic compound containing a pyridine ring with a chlorine atom at the 5th position and a hydroxyl group at the 3rd position. Its synthesis has been reported using various methods, including the nitration of 3-chloropyridine followed by reduction and deprotection, or the chlorination of 3-hydroxypyridine.

Biological Activities:

Research suggests that 5-Chloropyridin-3-ol possesses various biological activities, making it a subject of interest in medicinal chemistry. Studies have shown potential:

  • Antimicrobial activity: It has been investigated for its antibacterial and antifungal properties, with some studies demonstrating effectiveness against specific strains.
  • Antiprotozoal activity: Research indicates potential activity against protozoan parasites, including those causing Leishmaniasis and Chagas disease [].
  • Anticancer activity: Studies have explored its potential as an anticancer agent, with some findings suggesting it may inhibit the growth of certain cancer cell lines [].

Origin and Significance:

5-Chloropyridin-3-ol is not a naturally occurring compound. It's a synthetic molecule potentially useful in medicinal chemistry and materials science due to the presence of both a chlorine and a hydroxyl group, which can participate in various chemical reactions [].

Source

Limited information exists on the specific origin of 5-Chloropyridin-3-ol. However, scientific suppliers offer the compound, suggesting synthesis methods are established, though the specific methods might be proprietary [].


Molecular Structure Analysis

5-Chloropyridin-3-ol possesses a six-membered ring structure with alternating nitrogen and carbon atoms, characteristic of pyridine. A chlorine atom is attached at the 5th position, and a hydroxyl group (OH) is attached at the 3rd position of the ring []. This structure allows for diverse interactions with other molecules due to the electronegative chlorine and the ability of the hydroxyl group to form hydrogen bonds.


Chemical Reactions Analysis

Synthesis
Other Reactions

Due to the presence of the reactive hydroxyl group, 5-Chloropyridin-3-ol could potentially undergo various reactions, including:

  • Esterification: Reaction with carboxylic acids to form esters [].
  • Etherification: Reaction with alkyl halides to form ethers [].
  • Acylation: Reaction with acid anhydrides or acid chlorides to form amides or esters [].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

74115-12-1

Wikipedia

5-Chloro-3-pyridinol

Dates

Modify: 2023-08-15

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